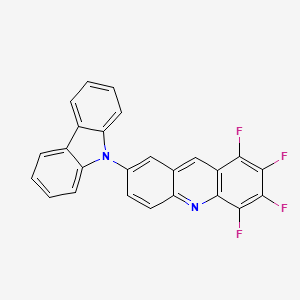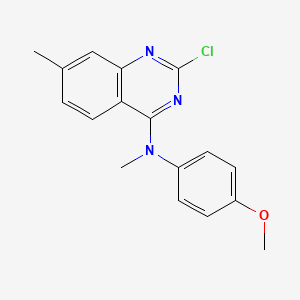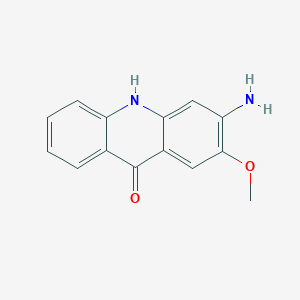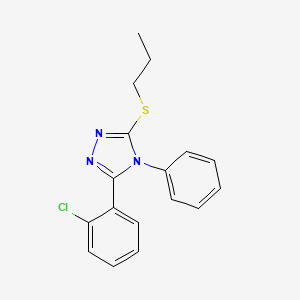![molecular formula C9H14ClNO2 B12921859 [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol CAS No. 107355-86-2](/img/structure/B12921859.png)
[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(5-Chloropentyl)isoxazol-3-yl)methanol is a chemical compound with the molecular formula C9H14ClNO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5-Chloropentyl)isoxazol-3-yl)methanol typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst, leading to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of (5-(5-Chloropentyl)isoxazol-3-yl)methanol may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, alternative metal-free synthetic routes are being explored to make the process more eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(5-Chloropentyl)isoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, alcohols, and amines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-(5-Chloropentyl)isoxazol-3-yl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-(5-Chloropentyl)isoxazol-3-yl)methanol involves its interaction with various molecular targets and pathways. Isoxazoles are known to inhibit specific enzymes and receptors, leading to their biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives, which can interact with different biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(2-Chlorophenyl)isoxazol-5-yl)methanol: Another isoxazole derivative with similar chemical properties.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: A related compound with a different functional group.
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: A dichlorinated isoxazole derivative.
Uniqueness
(5-(5-Chloropentyl)isoxazol-3-yl)methanol is unique due to its specific chloropentyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
107355-86-2 |
|---|---|
Formule moléculaire |
C9H14ClNO2 |
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
[5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C9H14ClNO2/c10-5-3-1-2-4-9-6-8(7-12)11-13-9/h6,12H,1-5,7H2 |
Clé InChI |
LQOPDGLFUCSCRE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1CO)CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)



![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)
![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)

